1H-Isoindole, 5,6-dichloro-3-methoxy-
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Overview
Description
1H-Isoindole, 5,6-dichloro-3-methoxy- is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are known for their diverse biological activities and are often used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole, 5,6-dichloro-3-methoxy- typically involves the introduction of chlorine and methoxy groups onto the isoindole ring. One common method is the chlorination of 1H-isoindole followed by methoxylation. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation can be achieved using methanol in the presence of a base .
Industrial Production Methods: Industrial production of 1H-Isoindole, 5,6-dichloro-3-methoxy- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole, 5,6-dichloro-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoindoles, quinones, and dihydro derivatives .
Scientific Research Applications
1H-Isoindole, 5,6-dichloro-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindole, 5,6-dichloro-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine and methoxy groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
- 1H-Isoindole, 5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo-
- 1H-Indole-3-carbaldehyde derivatives
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Comparison: Compared to other isoindole derivatives, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
100813-58-9 |
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Molecular Formula |
C9H7Cl2NO |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
5,6-dichloro-3-methoxy-1H-isoindole |
InChI |
InChI=1S/C9H7Cl2NO/c1-13-9-6-3-8(11)7(10)2-5(6)4-12-9/h2-3H,4H2,1H3 |
InChI Key |
JDDFKYCTEPZHSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NCC2=CC(=C(C=C21)Cl)Cl |
Origin of Product |
United States |
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